Cas no 17327-80-9 (N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine)

N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine structure
17327-80-9 structure
Product Name:N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine
CAS-nummer:17327-80-9
MF:C18H25N3
MW:283.411204099655
CID:145128
PubChem ID:28479
Update Time:2025-04-19

N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-Ethanediamine,N1-(phenylmethyl)-N2-[2-[(phenylmethyl)amino]ethyl]-
    • N'-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine
    • 1,7-dibenzyl-1,4,7-triazaheptane
    • 1,7-Dibenzyldiethylenetriamine
    • 1,9-Diphenyl-2,5,8-triazanonane
    • AC1L1FF7
    • BRN 2812254
    • -dibenzyldiethylenetriamine
    • DIETHYLENETRIAMINE, 1,7-DIBENZYL-
    • N**(1)-benzyl-N**(2)-[(2-benzylamino)ethyl]ethane-1,2-diamine
    • N,n&quot
    • N,N''-(benzyl)diethylenetriamine
    • N,N''-di(benzyl)diethylenetriamine
    • N,n''-dibenzyldiethylenetriamine
    • NSC141137
    • SureCN4922899
    • WLN: R1M2M2M1R
    • 2,2'-Iminobis(N-benzylethanamine)
    • N,N'-Dibenzyl[2,2'-iminobis(ethanamine)]
    • 1,1'-[Iminobis(ethyleneiminomethylene)]bisbenzene
    • N1-(2-AMinoethyl)-N1,N2-dibenzylethane-1,2-diaMine
    • N-BENZYL-N'-(2-BENZYLAMINO-ETHYL)-ETHANE-1,2-DIAMINE
    • N-Mbenzyl-N'-(2-benzylamino-ethyl)-ethane-1,2-diamine
    • N-BENZYL-N/'-(2-BENZYLAMINO-ETHYL)-ETHANE-1,2-DIAMINE
    • RLAQWTCINCQFON-UHFFFAOYSA-N
    • 1,2-Ethanediamine, N1-(phenylmethyl)-N2-[2-[(phenylmethyl)amino]ethyl]-
    • Diethylenetriamine,7-dibenzyl-
    • SCHEMBL4922899
    • AKOS015962828
    • N-benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine
    • N1-(Phenylmethyl)-N2-[2-[(phenylmethyl)amino]ethyl]-1,2-ethanediamine
    • NSC-141137
    • NSC 141137
    • V538BY7VG2
    • N1-benzyl-N2-(2-(benzylamino)ethyl)ethane-1,2-diamine
    • 17327-80-9
    • DTXSID80169568
    • N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine
    • Inchi: 1S/C18H25N3/c1-3-7-17(8-4-1)15-20-13-11-19-12-14-21-16-18-9-5-2-6-10-18/h1-10,19-21H,11-16H2
    • InChI-sleutel: RLAQWTCINCQFON-UHFFFAOYSA-N
    • LACHT: N(CCNCC1C=CC=CC=1)CCNCC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 283.20505
  • Monoisotopische massa: 283.204848
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 10
  • Complexiteit: 209
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 36.1
  • XLogP3: 1.9

Experimentele eigenschappen

  • Dichtheid: 1.028
  • Kookpunt: 436.1°Cat760mmHg
  • Vlampunt: 230.7°C
  • Brekindex: 1.564
  • PSA: 36.09
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